molecular formula C18H15BrO4 B287943 5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one

Cat. No. B287943
M. Wt: 375.2 g/mol
InChI Key: QHTVWVPIFXIBKA-WEVVVXLNSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one, also known as BHMC, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the cycloheptatrienone family and has been found to exhibit a range of interesting properties that make it a valuable tool for researchers.

Mechanism of Action

The mechanism of action of 5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is not completely understood, but it is believed to involve the formation of a covalent bond with the amino acid cysteine in the microtubule protein tubulin. This covalent bond stabilizes the microtubule structure and enhances its fluorescent properties.
Biochemical and Physiological Effects:
This compound has been found to have minimal biochemical and physiological effects on cells and organisms, making it a relatively safe compound for use in scientific research. However, it is important to note that the long-term effects of this compound exposure have not been fully studied, and caution should be exercised when handling this compound.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is its ability to selectively bind to microtubules and emit a fluorescent signal, making it a valuable tool for studying the dynamics of these structures in live cells. However, one limitation of this compound is its relatively high cost compared to other fluorescent probes. Additionally, this compound has a relatively short half-life in cells, which may limit its usefulness for long-term imaging studies.

Future Directions

There are several potential future directions for research involving 5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one. One area of interest is the development of new fluorescent probes based on the this compound scaffold that have improved properties such as increased brightness and longer half-life. Another potential direction is the use of this compound as a tool for studying the effects of microtubule-targeting drugs on cellular structures. Finally, this compound may have potential applications in the development of new therapies for diseases such as cancer, where microtubule dynamics play a critical role in cell division.

Synthesis Methods

5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 4-ethoxybenzaldehyde with malonic acid in the presence of a base to form a beta-ketoester. This is followed by a Claisen condensation reaction with ethyl acetoacetate to form a diketone intermediate. The final step involves the reaction of the diketone with bromine to form this compound.

Scientific Research Applications

5-Bromo-3-[3-(4-ethoxyphenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has been found to have a range of potential applications in scientific research. One of the most promising areas of research involves the use of this compound as a fluorescent probe for imaging cellular structures. This compound has been shown to selectively bind to microtubules, which are important structural components of cells, and emit a fluorescent signal upon excitation. This property makes this compound a valuable tool for studying the dynamics of microtubules in live cells.

properties

Molecular Formula

C18H15BrO4

Molecular Weight

375.2 g/mol

IUPAC Name

5-bromo-3-[(E)-3-(4-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C18H15BrO4/c1-2-23-14-7-3-12(4-8-14)5-9-16(20)15-11-13(19)6-10-17(21)18(15)22/h3-11H,2H2,1H3,(H,21,22)/b9-5+

InChI Key

QHTVWVPIFXIBKA-WEVVVXLNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=C/C(=O)C2=C(C(=O)C=CC(=C2)Br)O

SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O

Canonical SMILES

CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C(=O)C=CC(=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.